5-Iodo-2,4-dimethoxybenzaldehyde

Cross-coupling reactivity Oxidative addition kinetics Bond dissociation energy

Synthetic chemists often face inefficient iodination steps that add cost and reduce yield. 5-Iodo-2,4-dimethoxybenzaldehyde (CAS 121177-67-1) is a pre-iodinated building block that directly enters Suzuki, Sonogashira, and Stille couplings under mild conditions (room temp to 60°C), eliminating the need for NIS/AgOTf. • Faster Pd oxidative addition via weak C-I bond (~209 kJ/mol BDE). • Reduces step count and hazardous waste. • High-purity (97%) solid with mp 172-176°C ensures automated solid dispensing and mass spectrometric tracking. Ideal for medicinal chemistry library synthesis and continuous flow platforms.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
CAS No. 121177-67-1
Cat. No. B054573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2,4-dimethoxybenzaldehyde
CAS121177-67-1
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)I)OC
InChIInChI=1S/C9H9IO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
InChIKeyRKDRKAVGBBJYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2,4-dimethoxybenzaldehyde Overview


5-Iodo-2,4-dimethoxybenzaldehyde (CAS 121177-67-1) is a polysubstituted aromatic aldehyde classified as an aryl iodide synthetic building block, bearing aldehyde, iodo, and two methoxy groups on a benzaldehyde core . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling sequential or orthogonal derivatization through its dual reactive handles. The iodine substituent provides a premier handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck), while the aldehyde group facilitates condensation, Wittig, and reductive amination chemistries . This compound is commercially available at 97% purity from major suppliers, with a characteristic melting point of 172–176 °C, which is substantially higher than its bromo and chloro analogs, reflecting enhanced crystal lattice stability .

Non-Interchangeability of 5-Iodo-2,4-dimethoxybenzaldehyde


Substituting 5-iodo-2,4-dimethoxybenzaldehyde with the corresponding 5-bromo, 5-chloro, or non-halogenated (2,4-dimethoxybenzaldehyde) analog introduces quantifiable deficits in cross-coupling reactivity and synthetic efficiency. The carbon-iodine bond is substantially weaker than the carbon-bromine or carbon-chlorine bonds, translating to faster oxidative addition kinetics with Pd(0) catalysts [1]. This translates to measurable differences in coupling yields and the ability to react under milder conditions. Additionally, procurement of the pre-iodinated building block eliminates a synthetic iodination step (typically requiring N-iodosuccinimide and a silver(I) activator) from the end-user's synthetic sequence, directly reducing step count and associated yield losses. The physical properties also diverge sharply: the iodo derivative melts at 172–176 °C, versus 140–141 °C for the 5-bromo analog, enabling differentiated purification strategies and providing a quality control checkpoint absent in lower-melting analogs .

5-Iodo-2,4-dimethoxybenzaldehyde Comparative Evidence


C–I Bond Dissociation Energy Advantage

The carbon-iodine bond in aryl iodides such as 5-iodo-2,4-dimethoxybenzaldehyde is intrinsically more labile than the corresponding C–Br and C–Cl bonds in its 5-bromo and 5-chloro analogs. Standard tabulated aryl C–I BDE is approximately 209 kJ/mol, compared to ~285 kJ/mol for aryl C–Br and ~327 kJ/mol for aryl C–Cl [1]. This ~76 kJ/mol differential relative to C–Br translates to substantially faster oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki, Stille, and Heck cross-couplings. The weaker C–I bond enables coupling reactions to proceed at lower temperatures (often 20–50 °C lower) and often with lower catalyst loadings, reducing thermal degradation of sensitive substrates and improving functional group tolerance.

Cross-coupling reactivity Oxidative addition kinetics Bond dissociation energy

Melting Point: Purity and Handling Indicator

5-Iodo-2,4-dimethoxybenzaldehyde exhibits a melting point of 172–176 °C , substantially higher than that of the 5-bromo analog (5-bromo-2,4-dimethoxybenzaldehyde), which melts at 140–141 °C . This 32–35 °C elevation in melting point, attributed to the heavier iodine atom enhancing van der Waals interactions and crystal lattice enthalpy, provides a convenient quality control metric. Higher melting points generally correlate with lower solubility, which can be advantageous for precipitation-based purification. The distinct melting point also allows for unambiguous identity confirmation via mixed melting point depression when assessing batch purity or detecting contamination by the bromo analog.

Physical property differentiation Melting point Quality control

Step Economy from Pre-Iodinated Building Block

Procurement of 5-iodo-2,4-dimethoxybenzaldehyde eliminates the need for an on-bench electrophilic aromatic iodination step that would otherwise be required when starting from 2,4-dimethoxybenzaldehyde (the non-halogenated parent). In published synthetic sequences toward isochroman analogues of the michellamines, the iodination step is performed after multiple prior transformations; the overall synthesis of racemic 5-iodo-6,8-dimethoxy-trans-1,3-dimethylisochromane proceeds in 11 steps from 2,4-dimethoxybenzaldehyde with an overall yield of 51% [1]. While a direct head-to-head yield comparison for a single iodination step versus pre-iodinated building block usage has not been reported, standard iodination protocols (NIS/AgOTf in DCM) typically yield ~87% for similar dimethoxybenzaldehyde substrates [2]. Avoiding this step reduces synthetic sequence length by one step and eliminates the associated yield loss, reagent cost, and purification burden.

Synthetic efficiency Step economy Total synthesis

Complete Spectroscopic Characterization

Full spectroscopic characterization data for 5-iodo-2,4-dimethoxybenzaldehyde are readily available, including mass spectrometry (MS) and infrared (FTIR) spectra from the SpectraBase database [1], as well as computed molecular properties (exact mass: 291.95964 g/mol; isotopic mass: 291.95964 g/mol) from authoritative databases . This contrasts with the 5-chloro analog (CAS 912771-34-7), for which spectroscopic data are sparser in the open literature, and positions the iodo compound as the more thoroughly characterized member of the 5-halo-2,4-dimethoxybenzaldehyde series. The distinct isotopic pattern of iodine (monoisotopic mass) provides an unambiguous mass spectrometric signature useful for reaction monitoring and product identification.

Analytical characterization Quality assurance Spectroscopic database

Commercial Purity Benchmark

5-Iodo-2,4-dimethoxybenzaldehyde is commercially supplied at a minimum purity of 97% (HPLC) by major vendors . This purity level exceeds the typical commercial specification for the 5-chloro analog (commonly 95%) , providing a higher starting material integrity for synthesis. The defined purity specification allows direct use in cross-coupling reactions without additional purification, reducing variability in reaction outcomes and improving the reproducibility of subsequent synthetic steps. Procurement of material with a certified purity of 97% minimizes the risk of catalyst poisoning by halogen-containing impurities that may be present in lower-purity alternatives.

Procurement specification Purity Reproducibility

5-Iodo-2,4-dimethoxybenzaldehyde Application Scenarios


Palladium-Catalyzed Cross-Coupling for Library Synthesis

5-Iodo-2,4-dimethoxybenzaldehyde is ideally suited as a substrate for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions in medicinal chemistry library synthesis. The weak C–I bond (~209 kJ/mol BDE) ensures rapid oxidative addition to Pd(0) under mild conditions (often room temperature to 60 °C), enabling high-throughput parallel synthesis of biaryl and alkyne-functionalized benzaldehyde derivatives [see Section 3, Evidence Item 1]. The retained aldehyde group serves as a secondary diversification point for subsequent reductive amination, oxime formation, or Wittig olefination. Procurement of the 97% purity building block minimizes pre-reaction purification, directly supporting automated synthesis platforms.

Total Synthesis of Isochroman Natural Product Analogues

In complex natural product total synthesis campaigns, such as the construction of michellamine and korupensamine analogues, 5-iodo-2,4-dimethoxybenzaldehyde serves as a strategic building block that bypasses an on-bench iodination step [see Section 3, Evidence Item 3]. The pre-installed iodine substituent allows direct entry into Suzuki coupling with naphthaleneboronic acid partners, a key transformation that proceeds in 96% yield for related isochroman substrates (de Koning et al., 2000). Eliminating the need for NIS/AgOTf-mediated iodination reduces step count, reagent cost, and hazardous waste generation in multi-step synthetic routes.

Solid-Phase and Flow Chemistry Applications

The well-characterized spectroscopic profile (MS, FTIR, computed NMR) and defined melting point (172–176 °C) of 5-iodo-2,4-dimethoxybenzaldehyde make it a reliable building block for solid-phase organic synthesis and continuous flow chemistry platforms [see Section 3, Evidence Items 2 and 4]. The distinct iodine isotopic pattern provides unambiguous mass spectrometric tracking of reaction progress in flow reactors, while the high melting point facilitates solid dispensing automation. The 97% purity benchmark ensures consistent stoichiometry in flow microreactor systems where precise reagent delivery is essential for reproducible outcomes.

Technical Documentation Hub

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